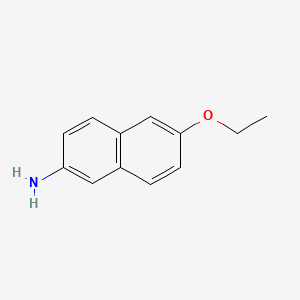

6-Ethoxynaphthalen-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQNQRWVSFPEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657260 | |

| Record name | 6-Ethoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293733-21-8 | |

| Record name | 6-Ethoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-ethoxynaphthaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Ethoxynaphthalen-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Ethoxynaphthalen-2-amine

Abstract

This compound is an aromatic organic compound featuring a naphthalene core substituted with both an ethoxy and an amino group. This unique substitution pattern imparts a blend of properties that make it a valuable intermediate in various fields of chemical synthesis. Its rigid, planar naphthalene scaffold is a desirable feature in the design of new therapeutic agents and materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic profile, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development. All presented data is substantiated by authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

Proper identification and an understanding of the fundamental physicochemical properties are paramount for the effective use of any chemical compound. This compound, also known by its synonym 2-Amino-6-ethoxynaphthalene, is characterized by the molecular formula C₁₂H₁₃NO.[2][3] The presence of an amino group allows for hydrogen bonding, while the ethoxy group adds hydrophobic character, influencing its solubility and reactivity.[3]

Below is the chemical structure of this compound, rendered to illustrate the spatial arrangement of its functional groups.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 293733-21-8 | [2][3] |

| Molecular Formula | C₁₂H₁₃NO | [2][3] |

| Molecular Weight | 187.24 g/mol | [2][3] |

| Monoisotopic Mass | 187.099714038 Da | [2] |

| Appearance | Solid, beige crystals | [3] |

| Solubility | Soluble in organic solvents; low solubility in water. | [3][4] |

| XLogP3 | 2.8 | [2] |

| Topological Polar Surface Area | 35.3 Ų | [2][5] |

| Hydrogen Bond Donor Count | 1 | [2][5] |

| Hydrogen Bond Acceptor Count | 2 |[2][5] |

Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols for this compound are proprietary, a logical and well-established synthetic route can be devised from readily available starting materials based on fundamental organic chemistry principles. A plausible pathway starts with 2-naphthol, which is first ethylated to form 2-ethoxynaphthalene, followed by electrophilic nitration and subsequent reduction of the nitro group to the desired primary amine.

The choice of this pathway is dictated by the directing effects of the substituents. The hydroxyl group of 2-naphthol is highly activating, making direct nitration difficult to control. Ethylation to the less-activating ethoxy ether provides better control over the subsequent nitration step.[6] The final reduction of the nitro group is a standard and high-yielding transformation.

References

- 1. This compound | 293733-21-8 | Benchchem [benchchem.com]

- 2. This compound | C12H13NO | CID 44119485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 293733-21-8: 2-Amino-6-ethoxynaphthalene | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 6-Methoxynaphthalen-2-amine | C11H11NO | CID 12405110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethoxynaphthalene | 93-18-5 | Benchchem [benchchem.com]

Physical and chemical properties of 6-ethoxynaphthalen-2-amine

An In-Depth Technical Guide to 6-Ethoxynaphthalen-2-amine: Properties, Synthesis, and Applications for the Research Professional

Introduction

This compound is an aromatic organic compound featuring a naphthalene core substituted with both an ethoxy (-OCH₂CH₃) and an amino (-NH₂) group. As a derivative of naphthylamine, it belongs to a class of compounds historically significant in the synthesis of dyes and, more recently, as crucial intermediates in the development of pharmaceuticals and agrochemicals.[1] The rigid, planar naphthalene scaffold is a privileged structure in medicinal chemistry, offering a robust framework for designing therapeutic agents.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in a laboratory setting. This compound is a solid at room temperature, typically appearing as beige crystals.[1] Its structure is defined by the strategic placement of the functional groups on the naphthalene rings, which dictates its reactivity and intermolecular interactions.

The presence of the amino group allows for hydrogen bonding, while the ethoxy group contributes hydrophobic character, influencing its solubility profile.[1] Consequently, it exhibits potential solubility in various organic solvents.[1] While its solubility in water is expected to be low, akin to its parent compound 2-naphthylamine, it may increase in acidic conditions due to the protonation of the basic amino group.[3]

Caption: 2D structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Amino-6-ethoxynaphthalene, 6-Ethoxy-2-naphthylamine | [1][4][5] |

| CAS Number | 293733-21-8 | [1][5][6][7] |

| Molecular Formula | C₁₂H₁₃NO | [1][4][6][7] |

| Molecular Weight | 187.24 g/mol | [1][4][5] |

| Appearance | Solid, beige crystals | [1] |

| XLogP3 | 2.8 | [4] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [4] |

| Hydrogen Bond Acceptors | 2 (from -N and -O-) | [4] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structure elucidation and purity assessment. While specific spectral data for this exact compound is not widely published, its expected signatures can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy

For a primary aromatic amine like this compound, the IR spectrum is expected to show characteristic absorption bands. The primary amine (-NH₂) group typically exhibits a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes.[8][9] Other key signals would include C-O stretching from the ethoxy group and various bands associated with the aromatic naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the protons of the ethoxy group should appear as a triplet and a quartet in the upfield region. The aromatic protons on the naphthalene ring will produce complex signals in the downfield region (typically 7.0-8.0 ppm). The N-H protons of the primary amine often appear as a broad signal, the chemical shift of which can be concentration and solvent-dependent.[9] In ¹³C NMR, the carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts compared to the other aromatic carbons.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 187 g/mol mass of this compound.[8][9] A characteristic fragmentation pathway for amines is alpha-cleavage , where the bond C-C bond adjacent to the nitrogen atom breaks.[9]

Caption: Predicted alpha-cleavage fragmentation in Mass Spectrometry.

Exemplar Protocol: Acquiring an IR Spectrum via KBr Pellet

This protocol describes a standard, self-validating method for obtaining a high-quality infrared spectrum of a solid sample.

Objective: To confirm the presence of key functional groups (amine, ether, aromatic ring) in a solid sample of this compound.

Methodology:

-

Sample Preparation: Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Causality: Grinding ensures the sample is evenly dispersed, minimizing light scattering and producing sharp, well-resolved spectral bands. KBr is used as it is transparent in the mid-IR region.

-

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Causality: High pressure fuses the KBr particles around the sample, creating a solid matrix suitable for IR analysis. A transparent pellet indicates good sample dispersion and minimal voids.

-

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan.

-

Self-Validation: The background scan measures the absorbance of atmospheric CO₂ and water vapor, which is then subtracted from the sample spectrum to ensure these signals do not interfere with the analysis.

-

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation: Analyze the resulting spectrum for characteristic peaks, specifically the dual N-H stretching bands around 3300-3500 cm⁻¹ and the aromatic C=C stretching bands around 1500-1600 cm⁻¹.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its primary amino group, which acts as a versatile nucleophile and a site for further molecular elaboration. This functionality is particularly valuable in drug development for linking the naphthalene scaffold to other pharmacophores.

Amide Bond Formation

One of the most critical reactions for this compound is the formation of an amide bond with a carboxylic acid. This reaction is a cornerstone of medicinal chemistry, used to synthesize a vast array of drug candidates. The related compound, 6-methoxynaphthalen-2-amine, is a well-known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, highlighting the industrial relevance of this transformation.[10]

Caption: Workflow for DCC-mediated amide bond formation.

Exemplar Protocol: DCC-Mediated Amide Coupling

Objective: To synthesize an amide derivative from this compound and a generic carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Methodology:

-

Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are crucial as DCC reacts with water. The reaction is started at 0 °C to control the initial exothermic reaction and minimize side product formation.

-

-

Reagent Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the stirred mixture.

-

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine. A slight excess of DCC ensures complete activation of the acid.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, N,N'-dicyclohexylurea (DCU), indicates the reaction is proceeding. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming reaction completion.

-

-

Workup: Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acidic wash removes any unreacted amine, while the basic wash removes unreacted carboxylic acid. The brine wash removes residual water.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

Causality: Column chromatography separates the desired amide product from any remaining impurities, yielding the pure compound.

-

Proposed Synthesis Pathway

A plausible synthetic route to this compound starts from the readily available 2-naphthol. This multi-step pathway leverages well-established named reactions common in organic synthesis.

-

Williamson Ether Synthesis: 2-Naphthol is reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base (e.g., K₂CO₃) to form 2-ethoxynaphthalene.[11]

-

Electrophilic Nitration: The resulting 2-ethoxynaphthalene undergoes nitration. The ethoxy group is an ortho-, para-director. Due to steric hindrance at the 1-position, nitration is expected to occur at other activated positions on the ring system.

-

Reduction of Nitro Group: The nitro group of the desired isomer is then reduced to the primary amine using standard reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid, to yield the final product, this compound.

Caption: Proposed multi-step synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate.[1][7]

-

Pharmaceutical Synthesis: Its structure is analogous to key intermediates used in the synthesis of high-value pharmaceuticals. The naphthalene moiety is present in numerous approved drugs, and the amine handle allows for its incorporation into larger, more complex molecules.[10] The modification of primary amine functionalized drugs is a common strategy to develop new therapeutic agents with improved efficacy or novel properties.[12]

-

Agrochemicals and Dyes: Like other naphthylamines, it serves as a building block for agrochemicals and specialized azo dyes.[1]

-

Analytical Standards: It is also used as a reference standard for the analysis of regulated substances, such as in tattoo inks.[4][13]

Safety, Handling, and Storage

As an aromatic amine, this compound requires careful handling to minimize exposure. Compounds in this class can exhibit toxicity, and some naphthylamine derivatives are known carcinogens.[1][14]

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [4] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhaled | H332: Harmful if inhaled | [4] |

| Skin Irritation | H315: Causes skin irritation | [4] |

| Eye Irritation | H319: Causes serious eye irritation | [4] |

| Carcinogenicity | May cause cancer | [5] |

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[15][16] Avoid creating dust and avoid contact with skin, eyes, and clothing.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and strong oxidizing agents.[7][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

- 1. CAS 293733-21-8: 2-Amino-6-ethoxynaphthalene | CymitQuimica [cymitquimica.com]

- 2. This compound | 293733-21-8 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C12H13NO | CID 44119485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 293733-21-8 Cas No. | 2-Amino-6-ethoxynaphthalene | Apollo [store.apolloscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 8. fiveable.me [fiveable.me]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. 6-Methoxynaphthalen-2-amine | High Purity | For RUO [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synchem.de [synchem.de]

- 14. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. enamine.enamine.net [enamine.enamine.net]

A Comprehensive Technical Guide to the Solubility of 6-Ethoxynaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've observed that a fundamental understanding of a compound's solubility is a critical, yet often underestimated, prerequisite for successful drug development and chemical synthesis. This guide provides an in-depth examination of the solubility characteristics of 6-Ethoxynaphthalen-2-amine, a key intermediate in various synthetic pathways. While specific, publicly available quantitative solubility data for this compound is scarce, this guide equips the research professional with the theoretical framework and practical methodologies to determine its solubility profile with scientific rigor. We will delve into the molecular characteristics that govern its solubility, provide detailed protocols for experimental determination, and discuss the analytical techniques required for precise quantification.

Theoretical Assessment of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound (C₁₂H₁₃NO) possesses a bicyclic aromatic naphthalene core, an ethoxy group (-OCH₂CH₃), and a primary amine group (-NH₂).

-

Structural Influence on Solubility : The large, non-polar naphthalene ring system imparts significant hydrophobic character to the molecule, suggesting limited solubility in aqueous media.[1] Conversely, this aromatic structure indicates a predisposition for solubility in organic solvents.[2] The primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen and the oxygen of the ethoxy group can act as hydrogen bond acceptors. This capacity for hydrogen bonding can enhance solubility in polar protic solvents.[2]

-

Physicochemical Properties and Predicted Solubility : A key indicator of a compound's lipophilicity and, inversely, its aqueous solubility is the octanol-water partition coefficient (LogP). The predicted XLogP3 value for this compound is approximately 2.8 to 3.4, indicating a moderate level of lipophilicity.[3][4] This further supports the expectation of low water solubility and good solubility in many organic solvents.

Property Value Implication for Solubility Source Molecular Formula C₁₂H₁₃NO - [3] Molecular Weight 187.24 g/mol - [3] XLogP3 ~2.8 - 3.4 Moderate lipophilicity, suggesting low aqueous solubility. [3][4] Hydrogen Bond Donors 1 (from -NH₂) Can interact with polar protic solvents. [3] Hydrogen Bond Acceptors 2 (from N and O) Can interact with polar protic solvents. [3]

Experimental Determination of Solubility

A systematic experimental approach is necessary to obtain reliable quantitative solubility data. The following section outlines a robust workflow for determining the solubility of this compound in various solvent systems.

Materials and Equipment

-

This compound (high purity)

-

Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Toluene)[5]

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol: Equilibrium Solubility Method

This protocol is designed to determine the equilibrium solubility of this compound in a chosen solvent.

-

Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration : Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration : Immediately filter the aliquot through a 0.22 µm syringe filter that is compatible with the solvent used. This step is crucial to remove any remaining micro-particulates.

-

Dilution : Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical method (see Section 3) to determine the concentration of dissolved this compound.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL or µg/mL).

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two suitable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of organic compounds.[6][7]

-

Principle : A solution of the sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector then measures the amount of each component as it elutes from the column.

-

Method Development Considerations :

-

Column : A reverse-phase C18 column is a common starting point for aromatic compounds.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to ensure good peak shape and resolution.

-

Detection : A UV detector set at a wavelength where this compound exhibits strong absorbance would be appropriate. Aromatic amines often have significant UV absorbance.[8]

-

Calibration : A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and more rapid method, suitable if the compound has a unique chromophore and the solvent does not interfere at the analysis wavelength.[9]

-

Principle : This technique measures the absorbance of UV or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.

-

Method Development Considerations :

-

Wavelength Selection : The UV-Vis spectrum of this compound in the chosen solvent must be scanned to determine the wavelength of maximum absorbance (λmax).

-

Calibration : A standard curve of absorbance versus concentration must be prepared using solutions of known concentrations.

-

Limitations : This method is less specific than HPLC and can be prone to interference from other components in the sample that absorb at the same wavelength.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature : The solubility of most solid compounds in liquids increases with temperature.[1] It is crucial to control and report the temperature at which solubility is measured.

-

pH : As an amine, the solubility of this compound in aqueous solutions will be highly pH-dependent. In acidic conditions, the primary amine group will be protonated to form a more soluble ammonium salt.[1]

-

Polymorphism : The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Solvent Polarity : "Like dissolves like" is a guiding principle. Non-polar solvents are likely to be more effective at dissolving the naphthalene core, while polar solvents will interact with the amine and ethoxy groups. A table of common solvents and their relative polarities can aid in solvent selection.[10]

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 293733-21-8: 2-Amino-6-ethoxynaphthalene | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H13NO | CID 44119485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. journaljpri.com [journaljpri.com]

- 6. matheo.uliege.be [matheo.uliege.be]

- 7. DSpace [helda.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. arcjournals.org [arcjournals.org]

- 10. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Ethoxynaphthalen-2-amine

Introduction

6-Ethoxynaphthalen-2-amine is a valuable naphthalene derivative with applications in the synthesis of various organic compounds, including dyes and pharmaceutical intermediates. The strategic placement of the ethoxy and amino groups on the naphthalene scaffold provides a unique combination of electronic and steric properties, making it a target of significant synthetic interest. This technical guide provides an in-depth analysis of the primary starting materials and synthetic routes for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategies.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several distinct pathways, each originating from a different class of starting materials. The choice of a particular route is often dictated by the availability and cost of the starting materials, the desired scale of the synthesis, and the required purity of the final product. The four principal strategies are outlined below.

I. Synthesis from 2,6-Disubstituted Naphthalenes

This strategy involves the use of a naphthalene core that already possesses functional groups at the C2 and C6 positions. A common and readily available starting material in this category is 6-hydroxy-2-naphthoic acid . This approach allows for the sequential modification of the existing functional groups to arrive at the target molecule.

The general synthetic logic involves:

-

Etherification of the hydroxyl group to form the ethoxy moiety.

-

Conversion of the carboxylic acid group into an amino group.

The conversion of the carboxylic acid to an amine can be achieved through several established methods, such as the Curtius, Schmidt, or Hofmann rearrangements. These reactions typically proceed via an acyl azide or a related intermediate, which then rearranges to an isocyanate, followed by hydrolysis to the amine.

Logical Workflow: From 6-Hydroxy-2-Naphthoic Acid

Caption: Synthesis via Curtius rearrangement of 6-ethoxy-2-naphthoic acid.

II. Synthesis Starting from 2-Naphthol Derivatives

2-Naphthol is an abundant and cost-effective starting material in naphthalene chemistry. This route offers flexibility, as the ethoxy and amino groups can be introduced in different orders.

Route A: Ethylation followed by Amination

The most direct approach involves the initial synthesis of 2-ethoxynaphthalene, a compound commonly known as Nerolin, which is valued in the fragrance industry.[1] The subsequent introduction of the amino group at the C6 position is the key challenge. This can be achieved through nitration followed by reduction, although this may lead to isomeric mixtures.

Route B: Amination followed by Ethylation via the Bucherer Reaction

A more elegant and industrially significant method is the Bucherer reaction , which facilitates the conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite salt.[2][3][4][5][6] This reaction is reversible, allowing for the interconversion between naphthols and naphthylamines.

In the context of synthesizing this compound, a plausible starting material is 6-hydroxy-2-naphthol (2,6-dihydroxynaphthalene) . A selective Bucherer reaction at the C2 position would yield 6-hydroxynaphthalen-2-amine, which can then be ethylated at the hydroxyl group. Alternatively, and more directly, 6-ethoxy-2-naphthol can be subjected to the Bucherer reaction to directly furnish the target amine.

Experimental Protocol: Bucherer Reaction for the Synthesis of Naphthylamines

The following is a generalized protocol for the Bucherer reaction, which can be adapted for the synthesis of this compound from 6-ethoxy-2-naphthol.

Materials:

-

6-Ethoxy-2-naphthol

-

Ammonium sulfite or sodium bisulfite

-

Aqueous ammonia (25-30%)

-

Autoclave or high-pressure reactor

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Charge a high-pressure reactor with 6-ethoxy-2-naphthol, an aqueous solution of ammonium sulfite (or sodium bisulfite), and concentrated aqueous ammonia.

-

Seal the reactor and heat the mixture to 150-180 °C with stirring. The internal pressure will increase due to the evolution of ammonia and water vapor. Maintain this temperature for 8-12 hours.

-

Cool the reactor to room temperature and cautiously vent any excess pressure.

-

The product, this compound, will often precipitate from the reaction mixture upon cooling. Collect the solid by filtration.

-

To purify, wash the crude product with water to remove inorganic salts.

-

Further purification can be achieved by dissolving the product in dilute hydrochloric acid, treating with charcoal to decolorize, and then precipitating the free amine by the addition of a base such as sodium hydroxide.

-

The purified this compound can be collected by filtration, washed with water, and dried.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the consumption of the starting naphthol. The identity and purity of the final product should be confirmed by melting point determination, and spectroscopic methods such as NMR and IR spectroscopy.

III. Synthesis via Functionalization of Alkoxynaphthalenes

This pathway commences with a readily available alkoxynaphthalene, such as 2-methoxynaphthalene or 2-ethoxynaphthalene (Nerolin) . The core of this strategy is the introduction of a functional group at the C6 position, which can then be converted to an amine. The Friedel-Crafts acylation is a key reaction in this approach.[7][8]

The acylation of 2-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid like aluminum chloride can be directed to produce 2-acetyl-6-methoxynaphthalene, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[9] The acetyl group can then be converted to an amino group.

Conversion of the Acetyl Group to an Amine:

-

Beckmann Rearrangement: The ketone can be converted to its oxime, which upon treatment with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) undergoes rearrangement to an amide. Subsequent hydrolysis of the amide yields the amine.

-

Reductive Amination: The ketone can be directly converted to the amine in a one-pot reaction with ammonia or an ammonia source in the presence of a reducing agent.

If starting with 2-methoxynaphthalene, a final ether cleavage and re-ethylation step would be necessary to obtain the target molecule. Starting with 2-ethoxynaphthalene simplifies the synthesis by having the correct alkoxy group from the outset.

Logical Workflow: From 2-Ethoxynaphthalene

Caption: Synthesis from 2-ethoxynaphthalene via Friedel-Crafts acylation and Beckmann rearrangement.

IV. Synthesis from Brominated Naphthalenes

Halogenated naphthalenes are versatile intermediates in organic synthesis. 6-Bromo-2-methoxynaphthalene is a well-known precursor in the synthesis of Naproxen and can be prepared from 2-naphthol.[10][11][12][13][14] A similar sequence can be envisioned to produce 6-bromo-2-ethoxynaphthalene .

The bromo-substituent can be converted to an amino group through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to form a carbon-nitrogen bond between an aryl halide and an amine.

Alternatively, the Grignard reagent can be formed from 6-bromo-2-ethoxynaphthalene, which can then be reacted with an electrophilic aminating agent to introduce the amino group.

Comparative Summary of Starting Materials and Routes

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 6-Hydroxy-2-naphthoic acid | Etherification, Curtius/Schmidt/Hofmann Rearrangement | Well-defined regiochemistry. | Multi-step synthesis; use of potentially hazardous reagents (azides). |

| 2,6-Dihydroxynaphthalene | Selective Bucherer Reaction, Ethylation | Potentially fewer steps. | Achieving selective amination at one of the two hydroxyl groups can be challenging. |

| 6-Ethoxy-2-naphthol | Bucherer Reaction | Direct conversion to the target molecule. | The starting material may not be as readily available as simpler naphthols. |

| 2-Ethoxynaphthalene | Friedel-Crafts Acylation, Beckmann Rearrangement/Reductive Amination | Readily available starting material. | Friedel-Crafts acylation can produce isomeric mixtures; subsequent functional group interconversion adds steps. |

| 6-Bromo-2-ethoxynaphthalene | Buchwald-Hartwig Amination, Grignard Reaction | High functional group tolerance of modern coupling methods. | Requires transition metal catalysts and specific ligands, which can be expensive. |

Conclusion

The synthesis of this compound can be accomplished through several strategic pathways, each with its own merits and challenges. The choice of the most suitable starting material—be it a disubstituted naphthalene like 6-hydroxy-2-naphthoic acid, a simple naphthol derivative, an alkoxynaphthalene, or a halogenated precursor—will depend on a careful consideration of factors such as cost, scalability, and the specific capabilities of the research or manufacturing environment. The venerable Bucherer reaction remains a powerful tool for the direct conversion of naphthols to naphthylamines and represents a highly efficient route. For more intricate molecular architectures or when milder conditions are required, modern synthetic methods such as palladium-catalyzed amination offer valuable alternatives. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of synthetic routes to this important chemical entity.

References

- 1. prepchem.com [prepchem.com]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Bucherer_reaction [chemeurope.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicreactions.org [organicreactions.org]

- 7. benchchem.com [benchchem.com]

- 8. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 12. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Ethoxynaphthalen-2-amine and its Derivatives: A Scaffold for Innovations in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-ethoxynaphthalen-2-amine, a versatile naphthalene derivative, and its emerging role as a privileged scaffold in medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthesis, derivatization, and biological evaluation of this compound class. We will delve into the synthetic pathways to access the core amine, explore the creation of diverse derivatives, and elucidate their mechanisms of action, with a particular focus on their potential as anticancer and anti-inflammatory agents through the inhibition of key signaling pathways. Detailed, field-proven experimental protocols for synthesis, characterization, and biological assays are provided to enable researchers to readily apply this knowledge in their own laboratories.

The this compound Core: Physicochemical Properties and Synthesis

This compound, also known as 2-amino-6-ethoxynaphthalene, is an aromatic amine characterized by a naphthalene ring system substituted with an ethoxy and an amino group.[1][2] This unique substitution pattern imparts a combination of hydrophobicity from the naphthalene core and the ethoxy group, along with a site for hydrogen bonding and further chemical modification through the amino group.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 293733-21-8 | [1][4] |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Beige crystals | [2] |

| Boiling Point (Predicted) | 357.9 ± 15.0 °C | [2] |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.50 ± 0.10 | [2] |

Synthesis of the Core Scaffold

This route involves the synthesis of the corresponding nitro compound, 6-ethoxy-2-nitronaphthalene, followed by its reduction to the desired amine. This is a classic and high-yielding approach for the preparation of aromatic amines.

Experimental Protocol: Synthesis of this compound via Reduction

-

Nitration of 6-Bromo-2-ethoxynaphthalene: To a stirred solution of 6-bromo-2-ethoxynaphthalene in a mixture of concentrated sulfuric acid and acetic acid at 0 °C, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid). Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Pour the reaction mixture onto ice and filter the precipitated 6-ethoxy-2-nitronaphthalene. Wash the solid with water until neutral and dry.

-

Reduction of 6-Ethoxy-2-nitronaphthalene: To a solution of 6-ethoxy-2-nitronaphthalene in ethanol, add iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the hot reaction mixture to remove the iron salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by column chromatography or recrystallization.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a modern and versatile approach to synthesize aryl amines.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 6-ethoxy-2-bromonaphthalene, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

-

Addition of Amine Source: Add a source of ammonia, such as benzophenone imine, followed by an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The imine intermediate from benzophenone imine can be hydrolyzed with an acid to yield the primary amine. Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatization of this compound: A Gateway to Bioactive Molecules

The nucleophilic primary amine of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of derivatives for biological screening. Drawing parallels from the extensively studied 6-methoxynaphthalen-2-amine, we can explore several key derivatization strategies.[5][6]

N-Acyl Derivatives (Amides)

The reaction of this compound with various carboxylic acids, acid chlorides, or acid anhydrides yields N-acyl derivatives. This is a straightforward and efficient method to introduce a wide array of substituents. Amide derivatives of the related naproxen have shown potent anti-inflammatory and analgesic activities with reduced ulcerogenic potential compared to the parent drug.[7]

Experimental Protocol: Synthesis of N-(6-Ethoxynaphthalen-2-yl)acetamide

-

Reaction: To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add acetyl chloride (1.1 mmol) dropwise.[8]

-

Stirring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1N HCl) to remove any unreacted amine and pyridine, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product, N-(6-ethoxynaphthalen-2-yl)acetamide, can be purified by recrystallization or column chromatography.[8][9]

Urea and Thiourea Derivatives

The reaction of this compound with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions with biological targets and are prevalent in many pharmacologically active compounds. Derivatives of 6-methoxynaphthalene containing urea moieties have been investigated as potential anticancer agents.

Experimental Protocol: Synthesis of a Urea Derivative

-

Reaction: To a solution of this compound (1.0 mmol) in an aprotic solvent like tetrahydrofuran (THF), add the desired isocyanate (1.0 mmol).

-

Stirring: Stir the reaction mixture at room temperature for 4-8 hours. The product often precipitates out of the solution.

-

Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Heterocyclic Derivatives

The amino group of this compound can be used as a key building block for the synthesis of various heterocyclic systems, such as thiazoles, oxadiazoles, and triazoles. These heterocyclic rings are common pharmacophores in many approved drugs. For instance, 1,3,4-thiadiazole derivatives of 6-methoxynaphthalene have been synthesized and evaluated for their anticancer activity.

Experimental Protocol: Synthesis of a 1,3,4-Thiadiazole Derivative (Adapted from 6-methoxynaphthalene analogue)

-

Thiosemicarbazide Formation: React a derivative of 6-ethoxynaphthalene containing a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate.

-

Cyclization: Cyclize the thiosemicarbazide intermediate using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride at low temperatures to yield the corresponding 1,3,4-thiadiazole derivative. The product is then isolated and purified using standard techniques.

Biological Activities and Mechanisms of Action

Derivatives of the 6-alkoxynaphthalen-2-amine scaffold have demonstrated promising biological activities, primarily in the areas of oncology and inflammation. The rigid naphthalene core provides an excellent platform for positioning functional groups to interact with specific biological targets.

Anticancer Activity: Targeting Key Kinase Signaling Pathways

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[10][11][12] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Several small molecule inhibitors targeting Aurora kinases are in clinical trials.[10][12] The naphthalene scaffold is a known pharmacophore in some kinase inhibitors, and it is plausible that derivatives of this compound could be designed to target the ATP-binding pocket of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[13][14][15] Aberrant activation of this pathway is a hallmark of many cancers, and inhibitors targeting key nodes of this pathway are of significant therapeutic interest.[15][16] Naphthoquinone analogs have been explored as inhibitors of this pathway.[16] The this compound scaffold can be elaborated to generate compounds that potentially inhibit PI3K, Akt, or mTOR, thereby inducing apoptosis and inhibiting tumor growth.

Anti-inflammatory Activity

The structural similarity of the 6-alkoxynaphthalene core to the non-steroidal anti-inflammatory drug (NSAID) naproxen suggests that derivatives of this compound may also possess anti-inflammatory properties.[5][7] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. It is hypothesized that appropriately designed derivatives could act as COX inhibitors, thereby reducing inflammation and pain.

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the biological evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding affinity of test compounds to a target kinase.[17][18][19][20]

Materials:

-

Target kinase (e.g., Aurora A)

-

Europium-labeled anti-tag antibody (specific to the kinase's tag)

-

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

-

Kinase buffer

-

Test compounds and control inhibitor (e.g., Staurosporine)

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Then, dilute these to a 3X final concentration in the kinase buffer.

-

Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and the Eu-labeled antibody in the kinase buffer.

-

Tracer Preparation: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.

-

Assay Assembly:

-

Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay quantitatively determines the percentage of cells undergoing apoptosis following treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells, and centrifuge to obtain a cell pellet.

-

Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.[5][21]

Materials:

-

Sprague-Dawley rats

-

Test compound and vehicle

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

1% w/v carrageenan solution in saline

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (vehicle control, reference drug, and test compound groups).

-

Compound Administration: Administer the test compound and reference drug orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are crucial for establishing structure-activity relationships. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic and Spectrometric Data

The following table summarizes the expected and reported analytical data for the core molecule and a representative amide derivative.

| Technique | This compound | N-(6-Ethoxynaphthalen-2-yl)acetamide |

| ¹H NMR | Aromatic protons (multiplets), -OCH₂CH₃ (quartet and triplet), -NH₂ (broad singlet). | Aromatic protons (multiplets), -OCH₂CH₃ (quartet and triplet), -NH- (singlet), -COCH₃ (singlet).[22] |

| ¹³C NMR | Aromatic carbons, -OCH₂CH₃ carbons.[22] | Aromatic carbons, -OCH₂CH₃ carbons, -C=O carbon, -COCH₃ carbon.[3] |

| IR (cm⁻¹) | N-H stretching (amine), C-O stretching (ether), aromatic C-H and C=C stretching. | N-H stretching (amide), C=O stretching (amide), C-O stretching (ether), aromatic C-H and C=C stretching. |

| Mass Spec (m/z) | [M]+ at 187. | [M]+ at 229.[23][24] |

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its amino group provide a facile entry into a diverse chemical space. The demonstrated anticancer and anti-inflammatory potential of closely related 6-alkoxynaphthalen-2-amine derivatives, particularly through the inhibition of key signaling pathways like Aurora kinases and PI3K/Akt/mTOR, highlights the promise of this compound class.

Future research should focus on the synthesis and screening of a broader range of derivatives to establish robust structure-activity relationships. In-depth mechanistic studies are warranted to identify the specific molecular targets and to elucidate the downstream cellular consequences of target engagement. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The comprehensive synthetic and biological protocols provided in this guide aim to facilitate and accelerate these research endeavors.

References

- 1. This compound | C12H13NO | CID 44119485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-6-ETHOXYNAPHTHALENE | 293733-21-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 293733-21-8 Cas No. | 2-Amino-6-ethoxynaphthalene | Apollo [store.apolloscientific.co.uk]

- 5. 6-Methoxynaphthalen-2-amine | High Purity | For RUO [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of some (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives as potent non-ulcerogenic anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and development of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aurora-kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 14. Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 22. mdpi.com [mdpi.com]

- 23. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)- [webbook.nist.gov]

- 24. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

Methodological & Application

6-Ethoxynaphthalen-2-amine synthesis protocol

An In-Depth Guide to the Synthesis of 6-Ethoxynaphthalen-2-amine for Advanced Research Applications

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] The document outlines the strategic selection of the Bucherer reaction, a robust and efficient method for the amination of naphthols. We delve into the mechanistic underpinnings of this transformation, providing a step-by-step experimental protocol validated for reproducibility and scalability. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure, complete with expert insights, safety considerations, and characterization data.

Introduction and Strategic Importance

This compound (IUPAC Name: this compound) is an aromatic amine built on a naphthalene scaffold.[2] Its structural features make it a valuable building block in organic synthesis. The presence of a nucleophilic amino group and an electron-donating ethoxy group on the naphthalene ring system allows for diverse subsequent chemical modifications.

The primary synthetic challenge lies in the selective introduction of the amino group onto the pre-functionalized ethoxynaphthalene core. While several theoretical pathways exist, the Bucherer reaction stands out for its efficiency and industrial precedent in converting naphthols to naphthylamines.[3][4] This method, discovered by Hans Theodor Bucherer, utilizes aqueous ammonia and a bisulfite salt to facilitate a reversible nucleophilic aromatic substitution, a transformation that is otherwise challenging to achieve.[3][4] This guide will focus exclusively on this superior method, starting from the readily accessible precursor, 6-ethoxy-2-naphthol.

Compound Profile:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol [2][5] |

| CAS Number | 293733-21-8[5][6] |

| Appearance | Typically beige or off-white solid[1] |

| Primary Application | Synthetic Intermediate[1] |

The Synthetic Pathway: The Bucherer Reaction

The chosen pathway involves the direct amination of 6-ethoxy-2-naphthol. This approach is favored for its atom economy and avoidance of harsh nitrating and reducing agents that would be required in alternative routes.

Overall Reaction Scheme

Caption: Overall transformation via the Bucherer Reaction.

Mechanistic Insights: The Role of Bisulfite

The Bucherer reaction is a fascinating example of how a reagent can temporarily disrupt aromaticity to facilitate a substitution. The direct attack of ammonia on the electron-rich naphthol ring is energetically unfavorable. Sodium bisulfite is the key that unlocks this transformation.

Mechanism Workflow:

-

Protonation & Dearomatization: In the first step, a proton adds to a carbon atom of the naphthol with high electron density (C1 or C3 relative to the hydroxyl group).[4] This disrupts the aromaticity of the ring.

-

Bisulfite Addition: A bisulfite anion then attacks the dearomatized ring, leading to the formation of a stable tetralone sulfonic acid intermediate.[4]

-

Nucleophilic Attack by Amine: The crucial step involves the nucleophilic attack of ammonia on this intermediate.

-

Dehydration & Elimination: Subsequent dehydration and elimination of the sodium bisulfite group re-establishes the aromatic system and yields the final naphthylamine product.[4]

The reversibility of the reaction necessitates the use of excess ammonia and elevated temperatures to drive the equilibrium toward the desired this compound product.[3]

Caption: Simplified workflow of the Bucherer reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol involves high-pressure and high-temperature conditions and should only be performed by trained personnel in a suitable laboratory environment with appropriate safety equipment.

Reagents and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| 6-Ethoxy-2-naphthol | ≥98% | Standard Chemical Supplier | Starting Material |

| Sodium Bisulfite (NaHSO₃) | Reagent Grade | Standard Chemical Supplier | Key Reagent |

| Ammonium Hydroxide (28-30%) | ACS Grade | Standard Chemical Supplier | Corrosive, use in fume hood |

| Deionized Water | N/A | Laboratory Supply | Solvent |

| Ethanol (95%) | Reagent Grade | Standard Chemical Supplier | Recrystallization Solvent |

| High-Pressure Autoclave | Stainless Steel, >50 bar rating | Parr, Büchi, etc. | With stirring and temperature control |

| Filtration Apparatus | Büchner Funnel, Filter Flask | Laboratory Supply | |

| Standard Glassware | Beakers, Erlenmeyer Flasks | Laboratory Supply |

Step-by-Step Synthesis Procedure

Workflow Overview:

Caption: Experimental workflow for the synthesis.

-

Reactor Charging: In a calibrated high-pressure autoclave, charge 6-ethoxy-2-naphthol (18.6 g, 0.1 mol), sodium bisulfite (15.6 g, 0.15 mol), and 100 mL of deionized water.

-

Ammonia Addition: While stirring, carefully add 100 mL of concentrated (28-30%) aqueous ammonium hydroxide to the reactor.

-

Reaction Execution: Seal the autoclave according to the manufacturer's instructions. Begin stirring and heat the reaction mixture to 160 °C. Maintain this temperature for 8-12 hours. The internal pressure will rise; ensure it remains within the safe operating limits of the vessel.

-

Cooling and Isolation: After the reaction period, turn off the heat and allow the reactor to cool to ambient temperature (< 30 °C). CAUTION: Do not open the reactor while it is hot or pressurized. Once cooled, carefully vent the excess ammonia pressure in a well-ventilated fume hood. Open the reactor and transfer the resulting slurry to a beaker.

-

Work-up: The product, this compound, should precipitate as a solid. Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) to remove any unreacted ammonia and inorganic salts.

-

Purification: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50 °C to a constant weight.

Expected Results and Characterization

| Parameter | Expected Value |

| Theoretical Yield | 18.72 g |

| Actual Yield | 15.0 - 16.8 g (80-90%) |

| Melting Point | ~114-118 °C |

| ¹H NMR (CDCl₃) | δ ~1.4 (t, 3H, -OCH₂CH₃), ~3.8 (s, 2H, -NH₂), ~4.1 (q, 2H, -OCH₂CH₃), ~6.9-7.6 (m, 6H, Ar-H) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1250 (C-O stretch) |

Safety and Handling

-

Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract. Always handle in a fume hood while wearing appropriate PPE, including gloves, lab coat, and safety goggles.

-

High-Pressure Operations: Autoclave use requires specific training. Ensure the reactor is properly maintained and that the burst disc and pressure relief valve are correctly rated. Never exceed the maximum allowable temperature or pressure for the vessel.

-

This compound: Aromatic amines should be handled with care as they can be toxic. Avoid inhalation of dust and skin contact.

Conclusion

The Bucherer reaction provides a highly effective and direct route for the synthesis of this compound from 6-ethoxy-2-naphthol. The protocol detailed in this application note is robust, scalable, and yields a high-purity product. By understanding the underlying mechanism and adhering to the specified reaction conditions and safety protocols, researchers can confidently produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical development.

References

- 1. CAS 293733-21-8: 2-Amino-6-ethoxynaphthalene | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H13NO | CID 44119485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. synchem.de [synchem.de]

- 6. 293733-21-8 Cas No. | 2-Amino-6-ethoxynaphthalene | Apollo [store.apolloscientific.co.uk]

Application Note: A Robust Three-Step Synthesis of 6-Ethoxynaphthalen-2-amine via Williamson Ether Synthesis

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 6-ethoxynaphthalen-2-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is strategically designed as a three-step process, beginning with the chemoselective N-acetylation of 6-aminonaphthalen-2-ol. This is followed by a Williamson ether synthesis to introduce the ethyl ether moiety, and concludes with the deprotection of the amine to yield the final product. This methodology effectively circumvents the common issue of competing N-alkylation, ensuring a high-yielding and pure product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.

Introduction

This compound is an important aromatic amine derivative with a naphthalene scaffold. This class of compounds is of significant interest in the development of pharmaceuticals and functional materials. The Williamson ether synthesis is a classic and versatile method for forming ethers from an alkoxide and an alkyl halide.[1] However, the direct ethylation of 6-aminonaphthalen-2-ol presents a significant challenge due to the presence of two nucleophilic sites: the hydroxyl and the amino groups. The amino group can compete with the hydroxyl group in the alkylation reaction, leading to a mixture of O- and N-alkylated products, thereby reducing the yield and complicating purification.

To address this, a protecting group strategy is employed. The amino group is temporarily masked as an acetamide, which deactivates its nucleophilicity under the basic conditions of the Williamson ether synthesis. This allows for the selective O-alkylation of the hydroxyl group. The subsequent hydrolysis of the acetamide regenerates the free amine, affording the desired this compound in high purity.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in three distinct steps as illustrated below. This multi-step approach ensures high selectivity and overall yield.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Ethoxynaphthalen-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Naphthylamines

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the myriad of nitrogen-containing scaffolds, N-aryl naphthalenamines are of significant interest due to their prevalence in biologically active compounds and functional materials. The 6-ethoxynaphthalen-2-amine core, in particular, offers a privileged scaffold that can be further elaborated to generate diverse molecular architectures. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these valuable compounds, offering significant advantages over traditional methods that often require harsh conditions and have limited substrate scope.[1][2]

These application notes provide a comprehensive guide for researchers on the strategic application of the Buchwald-Hartwig amination to this compound and its derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for reaction setup and optimization, and provide a troubleshooting guide to address common challenges.

Reaction Principle: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (in this case, a this compound derivative) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The efficiency and success of this catalytic cycle are highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for this compound Derivatives

This compound and its analogues are electron-rich aromatic amines. This electronic nature can influence their reactivity in the Buchwald-Hartwig amination.

-

Nucleophilicity: The electron-donating ethoxy group enhances the nucleophilicity of the amino group, which can be favorable for the reaction.

-

Steric Hindrance: The naphthalene core is sterically more demanding than a simple phenyl ring. This can impact the approach of the amine to the palladium center, making the choice of a suitable bulky ligand crucial.

-

Potential for Side Reactions: Electron-rich aryl amines can sometimes be prone to side reactions such as diarylation, especially with highly reactive aryl halides. Careful control of stoichiometry and reaction conditions is therefore important.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound derivatives. Optimization of these conditions for specific substrates is highly recommended.

General Procedure for Small-Scale Reactions

This protocol is suitable for initial screening and optimization studies.

Materials:

-

This compound derivative (1.0 equiv)

-

Aryl halide (1.0-1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst; 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 1.2-1.5 times the mol% of Pd)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound derivative, aryl halide, palladium precatalyst, and phosphine ligand.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

-

Reagent Addition: Under the inert atmosphere, add the base, followed by the anhydrous, degassed solvent.

-

Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 80-120 °C) and monitor the progress by TLC, LC-MS, or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Diagram of the Experimental Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Recommended Starting Conditions for Optimization

The optimal reaction conditions are highly dependent on the specific substrates. The following table provides a starting point for optimization.